molecular formula C16H13Cl2N3O3 B3867893 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 305850-67-3

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3867893
CAS No.: 305850-67-3
M. Wt: 366.2 g/mol
InChI Key: MEKIWNVPNVPMFF-DJKKODMXSA-N
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Description

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide is a chemical compound with a complex structure that includes a dichlorobenzylidene group, a hydrazinyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-(4-methoxyphenyl)-2-oxoacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3/c1-24-13-6-4-12(5-7-13)20-15(22)16(23)21-19-9-10-2-3-11(17)8-14(10)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKIWNVPNVPMFF-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305850-67-3
Record name 2-(2-(2,4-DICHLOROBENZYLIDENE)HYDRAZINO)-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Reactant of Route 2
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Reactant of Route 3
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Reactant of Route 4
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Reactant of Route 5
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Reactant of Route 6
2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide

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